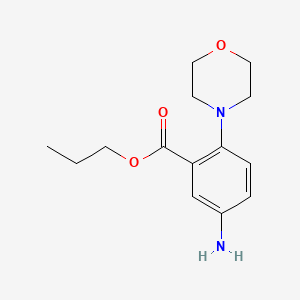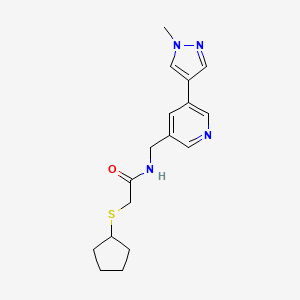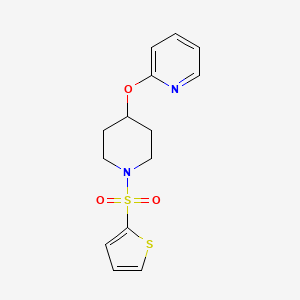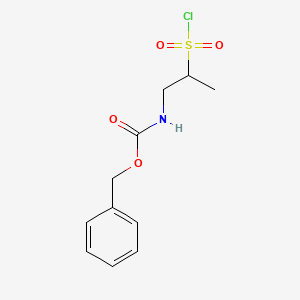![molecular formula C16H13ClN2O6 B2649900 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide CAS No. 1171792-46-3](/img/structure/B2649900.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule is a benzodioxole derivative. Benzodioxole is a type of organic compound that is often used in pharmaceuticals and other chemical compounds . It’s also worth noting that the molecule contains a nitro group (-NO2), which is often used in the synthesis of explosives, and a chloro group (-Cl), which is commonly found in disinfectants and insecticides .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques, such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography has also been used to determine the molecular geometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the UV-Visible spectra can be used to determine the electronic transitions and the cutoff wavelength . The HOMO-LUMO energy gap can also be determined, which can provide information about the charge transition within the compound .Aplicaciones Científicas De Investigación
Electrochemical Analysis and Sensing Applications
The electrochemical behaviors of benzamide derivatives, such as those similar in structure to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide, have been studied for their potential in quantitative determinations. For instance, Zeybek et al. (2009) investigated the electrochemical properties of certain benzoxazole compounds, demonstrating that these can be quantitatively determined rapidly and sensitively using techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) (Zeybek et al., 2009).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural modification of benzamide compounds, including nitrobenzamide derivatives, is a common strategy to explore new therapeutic agents. For example, Palmer et al. (1995) described the reductive chemistry of a novel hypoxia-selective cytotoxin, highlighting the importance of nitro groups in determining the cytotoxicity and therapeutic potential of these compounds (Palmer et al., 1995).
Materials Science and Polymer Synthesis
The synthesis and characterization of novel polymers, incorporating benzamide derivatives, demonstrate the utility of these compounds in developing new materials with desired properties. Butt et al. (2005) synthesized new aromatic polyimides using diamines, including benzamide derivatives, to achieve polymers with high thermal stability and solubility in organic solvents (Butt et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O6/c17-12-3-1-10(7-13(12)19(21)22)16(20)18-5-6-23-11-2-4-14-15(8-11)25-9-24-14/h1-4,7-8H,5-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGJGKUHPJWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2649817.png)



![N-mesityl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2649823.png)



![4-(2-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649828.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2649829.png)
![Acetic acid, 2-[(cycloheptylideneamino)oxy]-](/img/structure/B2649831.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2649832.png)
![(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2649838.png)
![Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2649839.png)